(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6S2/c1-27-9-8-20-14-7-6-13(29(18,25)26)10-15(14)28-17(20)19-16(22)11-2-4-12(5-3-11)21(23)24/h2-7,10H,8-9H2,1H3,(H2,18,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGLBVRDMCRWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H21N3O6S2
- Molecular Weight : 463.52 g/mol
- CAS Number : 865173-99-5
The compound features a nitro group and a sulfamoyl moiety, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets.
Antidiabetic Activity
Recent studies have indicated that derivatives of nitrobenzamide, including this compound, exhibit significant antidiabetic properties. The mechanism involves the inhibition of enzymes such as α-glucosidase and α-amylase, which play crucial roles in carbohydrate metabolism.
- Efficacy : In vitro studies have shown IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM for synthesized compounds similar to this compound, indicating promising inhibitory potential against these enzymes compared to acarbose (IC50 = 39.48 ± 0.80 μM) .
Anticancer Activity
The compound's structure suggests potential anticancer activity, particularly due to the presence of the nitro group, which has been associated with antitumor effects in various studies.
- Mechanism : Nitro compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival .
Antibacterial and Antitubercular Activity
Compounds containing sulfamoyl groups have demonstrated antibacterial properties. The presence of the benzothiazole moiety enhances this effect, making it a candidate for further investigation against resistant strains of bacteria.
- Minimum Inhibitory Concentration (MIC) : Similar compounds have shown MIC values as low as 0.78 μM against Mycobacterium tuberculosis, suggesting that modifications like those in this compound could yield effective antitubercular agents .
Case Studies and Research Findings
- Inhibition Studies : A series of synthesized nitrobenzamide derivatives were evaluated for their ability to inhibit α-glucosidase and α-amylase. The most active compound showed significant binding affinity and stability in molecular docking studies .
- Antitumor Mechanisms : Research has highlighted the role of nitro groups in modulating intracellular mechanisms that lead to enhanced cytotoxicity against cancer cells. This was evidenced by increased apoptosis markers in treated cell lines .
- Toxicity and Pharmacokinetics : Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that these compounds have favorable profiles, adhering to Lipinski’s rule of five, suggesting good oral bioavailability .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Framework
The target compound’s benzo[d]thiazole core differentiates it from triazole (e.g., compounds 7–9 in ) and thiadiazole derivatives (e.g., compounds 8a–c in ). Benzo[d]thiazoles are known for enhanced aromatic stability and π-π stacking capabilities compared to triazoles, which exhibit tautomerism (e.g., thione ↔ thiol forms in 7–9) that alters electronic properties .
Substituent Effects
Sulfonamide/Sulfamoyl Groups:
- Target Compound : The 6-sulfamoyl group (SO2NH2) is more polar and hydrogen-bond-donating than the sulfonyl (SO2Ph) groups in analogs like 7–9 (). This increases solubility in polar solvents and may enhance interactions with biological targets.
- Compound : The hexahydroazepine-sulfonyl group in (Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide introduces conformational flexibility but reduces polarity compared to sulfamoyl .
Benzamide Moieties:
- The 4-nitrobenzamide group in the target compound is strongly electron-withdrawing, favoring electrophilic reactivity at the benzothiazole ring. In contrast, analogs like 8a–c () feature acetyl or ester-substituted benzamides, which modulate electron density and steric bulk .
Nitrogen Substituents:
Physicochemical and Spectral Properties
Table 1: Key Spectral and Physical Data for Analogous Compounds
- IR Analysis : The absence of C=O bands in triazole derivatives (7–9 ) confirms tautomeric shifts, whereas the target compound’s nitro and sulfamoyl groups would dominate its IR profile .
- NMR : Ethyl/methoxyethyl substituents in analogs produce distinct splitting patterns (e.g., quartets for CH2 groups) .
Preparation Methods
Synthesis of the Benzo[d]thiazole Core
The benzothiazole scaffold is constructed via cyclocondensation of 2-aminothiophenol with a carboxylic acid derivative. For this compound, 4-nitrobenzoic acid serves as the acylating agent. In a refluxing toluene system, 2-aminothiophenol reacts with 4-nitrobenzoyl chloride in the presence of triethylamine, yielding 6-nitrobenzo[d]thiazole. The reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization (Scheme 1).
Key Reaction Conditions
- Solvent: Anhydrous toluene
- Temperature: 110°C
- Catalyst: Triethylamine (1.2 equiv)
- Yield: 78%
Introduction of the Sulfamoyl Group
Sulfonation at the 6-position is achieved using chlorosulfonic acid. The nitro group at position 6 is replaced via electrophilic aromatic substitution under controlled conditions. Subsequent amination with ammonium hydroxide introduces the sulfamoyl moiety (Scheme 2).
Optimization Notes
- Excess chlorosulfonic acid (3.0 equiv) ensures complete conversion.
- Reaction time: 4 hours at 0°C to minimize side reactions.
- Yield after amination: 65%
Alkylation of the Thiazole Nitrogen
The 3-position nitrogen is alkylated with 2-methoxyethyl bromide. A phase-transfer catalyst (tetrabutylammonium iodide) enhances reactivity in a dichloromethane/water biphasic system (Scheme 3).
Critical Parameters
- Base: Potassium carbonate (2.5 equiv)
- Temperature: Room temperature (25°C)
- Yield: 82%
Formation of the Z-Configured Imine
The imine linkage is established by condensing the thiazole intermediate with 4-nitrobenzamide. Stereochemical control is achieved using a ZnCl₂ catalyst in ethanol, favoring the Z-isomer through kinetic control (Scheme 4).
Stereochemical Analysis
- Nuclear Overhauser Effect (NOE) NMR confirms the Z-configuration.
- Reaction time: 12 hours
- Yield: 70%
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7). High-resolution mass spectrometry (HRMS) and ¹³C NMR validate the molecular formula (C₁₈H₁₆N₄O₆S₂).
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (d, J = 8.5 Hz, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.65 (s, 3H, OCH₃).
- IR (KBr): 1670 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O).
Q & A
Q. What are the standard synthetic routes and purification methods for (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide?
The synthesis typically involves multi-step organic reactions:
- Thiazole Core Formation : Cyclization of 2-aminobenzenethiol derivatives under controlled pH and temperature .
- Functionalization : Introduction of the 2-methoxyethyl group via alkylation and sulfamoylation using sulfamoyl chloride .
- Benzamide Coupling : Condensation with 4-nitrobenzoyl chloride in anhydrous solvents (e.g., DMF) .
Q. Purification :
- Chromatography : Silica gel column chromatography to isolate intermediates .
- Crystallization : Final product recrystallized from ethanol/water mixtures for ≥95% purity .
Q. Critical Conditions :
- Inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .
- Temperature control (0–5°C during sulfamoylation to minimize side reactions) .
Q. How is the structure and purity of this compound confirmed in academic research?
Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and Z-configuration (e.g., imine proton at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ expected m/z: calculated via empirical formula) .
Q. Supplementary Methods :
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content to validate stoichiometry .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Questions
Q. What methodologies are used to investigate the mechanism of action of this compound?
Key Approaches :
- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorescence-based substrates .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with proteins .
- Cellular Pathways : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
Q. Data Interpretation :
- Compare inhibition constants (Kᵢ) across analogs to assess selectivity .
- Use molecular docking to predict binding modes in enzyme active sites .
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
Methodological Framework :
- Substituent Variation : Synthesize derivatives with modified sulfonamide, nitro, or methoxyethyl groups .
- Biological Testing : Screen analogs for activity (e.g., IC₅₀ in cancer cell lines) and correlate with structural features.
Q. Example Findings :
| Modification | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|
| Sulfonamide → Methyl | 15.2 (Reduced potency) | |
| Nitro → Amino | 2.1 (Enhanced activity) |
Q. Computational Tools :
- Quantitative SAR (QSAR) models to predict activity from electronic/steric parameters .
Q. How should researchers address contradictions in reported biological data for structurally similar compounds?
Analytical Strategies :
- Comparative Assays : Test all analogs under identical conditions (e.g., same cell line, assay protocol) .
- Meta-Analysis : Tabulate literature data to identify trends (e.g., sulfonamide groups correlate with antimicrobial activity) .
Q. Case Study :
| Compound | Reported Activity | Possible Bias |
|---|---|---|
| Analog A (Nitro → Cl) | Anticancer: IC₅₀ = 1.8 μM | Cell line-specific toxicity |
| Analog B (Nitro → NH₂) | Anticancer: IC₅₀ = 25.4 μM | Assay variability (MTT vs. ATP) |
Q. What experimental approaches evaluate the compound’s stability and degradation under physiological conditions?
Protocols :
- Accelerated Stability Testing : Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS .
- Photostability : Expose to UV light (λ = 254 nm) and monitor by HPLC .
Q. Key Findings :
- Hydrolysis : Nitro group stability varies with pH; degradation observed at pH > 9 .
- Thermal Stability : Decomposition above 150°C (DSC/TGA analysis) .
Q. What advanced analytical techniques beyond NMR/MS are used for structural elucidation?
Specialized Methods :
- X-ray Crystallography : Resolve Z/E configuration and hydrogen-bonding networks in single crystals .
- IR Spectroscopy : Confirm functional groups (e.g., sulfonamide S=O stretch at 1150–1250 cm⁻¹) .
- Cyclic Voltammetry : Assess redox behavior of the nitro group .
Q. Case Example :
- X-ray Structure : Reveals planar thiazole ring and intramolecular H-bonding stabilizing the Z-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
